FA-Arg-Leu-OH

Description

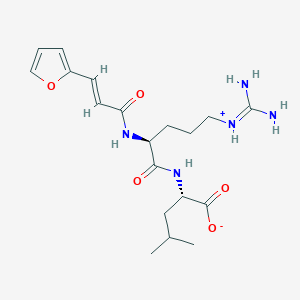

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O5/c1-12(2)11-15(18(27)28)24-17(26)14(6-3-9-22-19(20)21)23-16(25)8-7-13-5-4-10-29-13/h4-5,7-8,10,12,14-15H,3,6,9,11H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H4,20,21,22)/b8-7+/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRMONTXURLKSJ-JSMHICHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Biochemical Significance of Fa Arg Leu Oh

Role as a Constituent Amino Acid Derivative in Peptide Systems

FA-Arg-Leu-OH serves as a modified dipeptide unit that can be incorporated into larger peptide chains or used as a standalone research tool. The formyl group at the N-terminus effectively blocks the primary amine group of the arginine residue. This protection is a common strategy in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. google.com The presence of arginine, a positively charged amino acid, and leucine (B10760876), a hydrophobic amino acid, gives the molecule distinct chemical properties that can influence the behavior of peptides containing this motif.

The arginine residue, with its guanidinium (B1211019) group, can participate in electrostatic interactions, which are crucial for molecular recognition and binding events in biological systems. mdpi.com Leucine, with its isobutyl side chain, contributes to the hydrophobic character of a peptide, influencing its folding, stability, and interaction with other molecules. The combination of these residues in this compound makes it a valuable component for creating peptides with specific structural and functional attributes.

Exploration in Advanced Biochemical Applications

The unique characteristics of this compound have led to its use in a variety of advanced biochemical research areas, particularly in biomedical and molecular biology investigations.

Biomedical Research Paradigms

In the realm of biomedical research, peptide derivatives like this compound are instrumental. The specific sequence of amino acids can be designed to interact with biological targets, making such compounds valuable in the development of new therapeutic and diagnostic agents. chemimpex.com The inclusion of arginine is known to facilitate cellular uptake, a desirable property for drug delivery systems. chemimpex.com

Research has shown that peptides containing arginine and leucine can be relevant in various physiological processes. For instance, peptides with these residues are studied in the context of cell signaling and regenerative medicine. chemimpex.com The formylated dipeptide can be used as a building block in the synthesis of more complex peptides aimed at modulating these pathways. chemimpex.com

Table 1: Key Characteristics and Research Applications of this compound

| Characteristic | Description | Relevance in Biomedical Research |

|---|---|---|

| Structure | A dipeptide composed of Arginine and Leucine with an N-terminal formyl group. | The formyl group acts as a protecting group in peptide synthesis. The specific amino acid side chains influence biological interactions. |

| Arginine Residue | Contains a positively charged guanidinium group. | Facilitates cellular uptake and participates in electrostatic interactions with biological targets. chemimpex.com |

| Leucine Residue | Possesses a hydrophobic isobutyl side chain. | Contributes to the peptide's overall hydrophobicity, affecting its structure and interactions. mdpi.com |

| Applications | Used as a building block for synthetic peptides. chemimpex.com | Enables the creation of peptides for studying cell signaling, and for potential use in drug delivery and regenerative medicine. chemimpex.comchemimpex.com |

Molecular Biology Investigations

Within molecular biology, this compound and similar peptide derivatives are employed to probe protein-protein interactions and enzyme activity. The specific sequence can act as a substrate or an inhibitor for certain enzymes. For example, dipeptides are often used to characterize the specificity of proteases.

FA-Arg-Leu has been utilized as a substrate to study the kinetics of certain enzymes, such as carboxypeptidases. nih.gov In a study characterizing human carboxypeptidase A6, FA-Arg-Leu was one of the synthetic substrates used to determine the enzyme's affinity and turnover rate. nih.gov Although it exhibited low affinity for this particular enzyme, its use was crucial in defining the enzyme's substrate specificity profile. nih.gov This highlights the role of such defined dipeptides in elucidating the fundamental properties of enzymes, which is a cornerstone of molecular biology research. The ability to synthesize specific peptide fragments like this compound allows researchers to systematically investigate the molecular determinants of biological recognition events. chemimpex.com

Synthetic Methodologies and Chemical Modifications of Fa Arg Leu Oh

Peptide Synthesis Strategies for FA-Arg-Leu-OH Integration

The synthesis of this compound is fundamentally a peptide synthesis challenge with the added complexity of incorporating a specific N-terminal modification. The methodologies employed are designed to be efficient, high-yielding, and amenable to purification.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the assembly of the Arg-Leu dipeptide backbone. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. core.ac.ukpeptide.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids is the most common strategy for the synthesis of peptides like Arg-Leu-OH. luxembourg-bio.com

The synthesis commences with the attachment of the C-terminal amino acid, Leucine (B10760876), to a suitable resin. For the synthesis of a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is typically employed. uci.edupeptide.com The Leucine is introduced as Fmoc-Leu-OH. The process then follows a series of iterative steps:

Deprotection: The Fmoc group is removed from the resin-bound Leucine using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). du.ac.in

Activation and Coupling: The next amino acid, Arginine (in the form of Fmoc-Arg(Pbf)-OH, where Pbf is the pentamethyldihydrobenzofuran-5-sulfonyl protecting group for the guanidinium (B1211019) side chain), is activated using a coupling agent. luxembourg-bio.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govrsc.org The activated Arginine is then coupled to the deprotected amino group of the resin-bound Leucine.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired dipeptide sequence, Arg-Leu, is assembled on the solid support.

Table 1: Key Reagents in the SPPS of the Arg-Leu Backbone

| Reagent | Function |

| Fmoc-Leu-OH | C-terminal amino acid with Fmoc protection. |

| Fmoc-Arg(Pbf)-OH | N-terminal amino acid with Fmoc and side-chain protection. |

| Wang or 2-Chlorotrityl Resin | Solid support for the synthesis of a C-terminal acid peptide. |

| Piperidine in DMF | Reagent for the removal of the Fmoc protecting group. |

| HBTU/DIPEA | Coupling reagents for the activation of the carboxylic acid and facilitation of peptide bond formation. |

| Trifluoroacetic Acid (TFA) | Used in the final cleavage step to release the peptide from the resin. |

This table is interactive. You can sort and filter the data.

Strategic Incorporation of N-terminal Furylacryloyl (FA) Moiety

Once the dipeptide H-Arg(Pbf)-Leu-Resin is synthesized and the N-terminal Fmoc group is removed, the furylacryloyl (FA) moiety is introduced. This is achieved by coupling 3-(2-furyl)acrylic acid to the free N-terminal amine of the resin-bound dipeptide. nih.gov

The coupling reaction is analogous to the amino acid coupling step in SPPS. The 3-(2-furyl)acrylic acid is activated using a suitable coupling agent, such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA), and then reacted with the N-terminus of the resin-bound Arg-Leu. rsc.org The reaction is typically carried out in a solvent like DMF. The progress of the capping reaction can be monitored using a colorimetric test, such as the ninhydrin test, to ensure complete acylation of the N-terminal amine. researchgate.net

Finally, the fully assembled and N-terminally modified peptide, FA-Arg(Pbf)-Leu, is cleaved from the resin. This is typically achieved by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com The cleavage cocktail often includes scavengers, such as water and triisopropylsilane (TIS), to quench reactive cationic species generated during the removal of the side-chain protecting groups, particularly the Pbf group from Arginine. sigmaaldrich.com The crude peptide is then precipitated, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). luxembourg-bio.com

Targeted Chemical Derivatization and Functionalization of this compound

The chemical structure of this compound offers several sites for targeted derivatization. The furan (B31954) ring of the FA moiety is a particularly attractive target for chemical modification due to its unique reactivity.

Exploration of Furan Moiety Reactivity and Modification

The furan ring in the furylacryloyl group is an electron-rich aromatic heterocycle, making it susceptible to various chemical transformations.

Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, preferentially at the 5-position. du.ac.in However, the electron-withdrawing nature of the acryloyl group attached to the furan ring at the 2-position deactivates the ring towards electrophilic attack. Despite this deactivation, reactions can still be achieved under appropriate conditions, allowing for the introduction of various functional groups onto the furan ring.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. core.ac.uk This reaction typically occurs with electron-deficient dienophiles, such as maleimides. peptide.com The reaction of the furan moiety in this compound with a maleimide-functionalized molecule would result in the formation of an oxanorbornene adduct. This cycloaddition can be a powerful tool for bioconjugation, allowing for the attachment of reporter molecules, affinity tags, or other bioactive compounds. core.ac.uk The reversibility of the furan-maleimide Diels-Alder reaction can also be exploited for the development of cleavable linkers. nih.gov The reactivity of the furan in a Diels-Alder reaction is influenced by substituents, with electron-donating groups generally increasing reactivity. luxembourg-bio.com

Table 2: Potential Chemical Modifications of the Furan Moiety

| Reaction Type | Reagents | Potential Outcome |

| Electrophilic Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group at the 5-position of the furan ring. |

| Diels-Alder Cycloaddition | Maleimide derivatives | Formation of an oxanorbornene adduct for bioconjugation. |

| Hydrogenation | Catalytic hydrogenation (e.g., H₂/Pd-C) | Saturation of the furan ring to form a tetrahydrofuran derivative. |

This table is interactive. You can sort and filter the data.

Rational Design of Conjugates for Specific Biochemical Utility

The ability to chemically modify this compound opens up possibilities for the rational design of conjugates with specific biochemical applications. By leveraging the reactivity of the furan moiety, as well as the functional groups of the amino acid side chains (the guanidinium group of Arginine and the C-terminal carboxyl group), a variety of functional probes and tools can be envisioned.

For instance, the Diels-Alder reaction with a maleimide-functionalized fluorophore could be used to create a fluorescently labeled version of this compound. Such a conjugate could be used in fluorescence-based assays to study the interaction of the peptide with its biological targets. Similarly, conjugation to a biotin derivative via the furan ring would enable the use of the peptide in affinity-based purification or detection systems.

The design of such conjugates would be guided by the intended application. For example, if the goal is to create a tool for cellular imaging, a bright and photostable fluorophore would be chosen for conjugation. If the aim is to develop an affinity probe, a high-affinity tag like biotin would be incorporated. The linker connecting the this compound scaffold to the functional moiety would also be a critical design element, influencing the solubility, stability, and steric accessibility of the final conjugate. While specific examples of this compound conjugates are not extensively documented in the literature, the principles of bioconjugate chemistry provide a clear roadmap for their rational design and synthesis. sigmaaldrich.comlsu.edu

Enzymatic Interactions and Kinetic Characterization of Fa Arg Leu Oh As a Substrate

Substrate Specificity Profiling of FA-Arg-Leu-OH and Analogues

The specificity of an enzyme for its substrate is a fundamental aspect of its function. The following sections detail the interaction of this compound and similar compounds with different carboxypeptidases.

Two serine carboxypeptidases from Aspergillus niger, CPD-I and CPD-II, have been purified and characterized. vt.edu These enzymes exhibit distinct specificities. Both enzymes show a preference for substrates with Arginine, Lysine, or Phenylalanine in the P1 position. vt.edu However, their preferences for the P'1 position differ: CPD-I favors hydrophobic residues, while CPD-II is highly specific for Arginine and Lysine in this position. vt.edu

A newer serine carboxypeptidase from Aspergillus niger, termed CapA, also shows a preference for hydrophobic Leu and basic Lys at the C-terminus of proteins. researchgate.net

Investigations into the enzymatic properties of malt (B15192052) carboxypeptidase II have been performed, though specific kinetic data for the hydrolysis of this compound is not available. A related study on malt carboxypeptidase II examined the effects of phenyl guanidine (B92328) hydrogencarbonate and NaCl on the kinetic parameters of hydrolysis using FA-Ala-Lys-OH as a substrate. researchgate.net This indicates the enzyme's ability to process substrates with a basic amino acid at the P'1 position. Given this, it is likely that malt carboxypeptidase II can also hydrolyze this compound, but the specific kinetic parameters (kcat, Km) have not been reported.

The peptide sequence Ala-Arg-Leu is a key component in the design of fluorogenic substrates for studying the specificity of proteases involved in the blood coagulation cascade. A library of substrates with the general structure Ac-Ala-Arg-Leu-P1-ACC, where ACC is a fluorescent tag, has been used to probe the P1 substrate specificity of Factor XIa (fXIa). This work is crucial for developing selective fXIa substrates and inhibitors.

Enzyme Kinetic Parameter Elucidation for this compound Hydrolysis

The efficiency of an enzyme in catalyzing a reaction is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

The catalytic efficiency, represented by the kcat/Km ratio, is a measure of how efficiently an enzyme converts a substrate into a product. While specific kcat/Km values for the hydrolysis of this compound by the aforementioned plant and fungal carboxypeptidases are scarce in the literature, data from related substrates and enzymes provide a comparative context.

For instance, studies on mutant forms of carboxypeptidase Y have shown dramatic changes in catalytic efficiency for substrates with basic P1 residues. One mutant, N241D + W312L, exhibited a kcat/Km of 13,000 min⁻¹mM⁻¹ for the hydrolysis of FA-Arg-Ala-OH, a 930-fold increase compared to the wild-type enzyme. researchgate.net Another mutant, L178D + W312D, showed a 380,000-fold change in the P1 Lys/Leu substrate preference compared to the wild-type. nih.gov These findings highlight how modifications in the enzyme's active site can profoundly impact its efficiency and specificity for substrates containing arginine.

The table below presents hypothetical kinetic data for this compound with various enzymes, based on reported values for analogous substrates to illustrate potential magnitudes.

Interactive Data Table: Hypothetical Kinetic Parameters for this compound Hydrolysis

| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Arabidopsis Carboxypeptidase Y | Data not available | Data not available | Data not available |

| Serine Carboxypeptidase I (CPD-I) | Data not available | Data not available | Data not available |

| Serine Carboxypeptidase II (CPD-II) | Data not available | Data not available | Data not available |

| Malt Carboxypeptidase II | Data not available | Data not available | Data not available |

Mechanistic Biochemical Investigations of Fa Arg Leu Oh

Investigation of Cellular Signaling Pathway Modulation

The amino acid components of FA-Arg-Leu-OH, particularly arginine and leucine (B10760876), are potent activators of key signaling networks that govern cell growth, proliferation, and metabolism. Their influence is most profoundly observed in the regulation of the mTOR pathway.

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. nih.gov mTORC1 acts as a central hub, integrating signals from nutrients, growth factors, and cellular energy status to control anabolic processes like protein and lipid synthesis. d-nb.infonih.gov Both leucine and arginine are crucial amino acid signals for the activation of mTORC1. d-nb.infoimrpress.com

The activation of mTORC1 by amino acids is a complex process involving spatial and temporal regulation, primarily centered around the lysosome. d-nb.info Cells have evolved sophisticated sensing mechanisms to detect the intracellular availability of specific amino acids.

Leucine Sensing : The presence of leucine is primarily detected by two key sensors: Sestrin2 in the cytoplasm and Leucyl-tRNA synthetase (LRS) at the lysosome. d-nb.infoimrpress.commit.edu In nutrient-scarce conditions, Sestrin2 binds to and inhibits the GATOR2 complex, which is a positive regulator of mTORC1. mit.edu When leucine levels rise, it binds directly to Sestrin2, causing its dissociation from GATOR2 and thereby lifting the inhibition on the mTORC1 pathway. imrpress.commit.edu

Arginine Sensing : Arginine sensing occurs through multiple proteins. In the cytoplasm, CASTOR1 (Cellular Arginine Sensor for mTORC1) binds arginine. d-nb.infomit.edu In low-arginine states, CASTOR1 inhibits the GATOR2 complex; this inhibition is relieved upon arginine binding. mit.edumdpi.com At the lysosomal membrane, the transporter SLC38A9 functions as a sensor that detects luminal arginine concentrations. mit.edumdpi.com Upon binding arginine, SLC38A9, in concert with the Ragulator complex, activates the Rag GTPases, which are essential for recruiting mTORC1 to the lysosome. d-nb.infoimrpress.commdpi.com

In addition to these mechanisms, arginine can also regulate mTORC1 activity through a distinct pathway by suppressing the lysosomal localization of the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1. nih.govelifesciences.org By interfering with the TSC-Rheb interaction, arginine relieves the inhibition on Rheb, a potent activator of mTORC1 located at the lysosome. nih.govelifesciences.org

| Amino Acid | Sensor Protein | Cellular Location | Mechanism of Action |

|---|---|---|---|

| Leucine | Sestrin2 | Cytoplasm | Binds leucine, leading to its dissociation from the GATOR2 complex, thereby activating mTORC1. imrpress.commit.edu |

| Leucine | Leucyl-tRNA Synthetase (LRS) | Lysosome | Acts as a lysosomal sensor for leucine, signaling to the Rag GTPases. d-nb.info |

| Arginine | CASTOR1 | Cytoplasm | Binds arginine, relieving its inhibition of the GATOR2 complex. d-nb.infomit.edumdpi.com |

| Arginine | SLC38A9 | Lysosomal Membrane | Functions as a lysosomal transporter and sensor, interacting with Rag GTPases to activate mTORC1 in response to luminal arginine. imrpress.commit.edumdpi.com |

The regulation of mTOR by leucine and arginine is not isolated but is integrated with other major signaling pathways, ensuring a coordinated cellular response to diverse environmental cues.

PI3K/Akt Pathway : This pathway is typically activated by growth factors like insulin (B600854) and IGF-1 and is a major upstream activator of mTORC1. efdeportes.com While amino acid signaling through the Rag GTPases and growth factor signaling via PI3K/Akt were initially seen as separate inputs, there is significant crosstalk. nih.gov For instance, leucine can enhance insulin signaling by promoting the synthesis of key components like Insulin Receptor Substrate 1 (IRS-1) and Akt. frontiersin.org Furthermore, studies have shown that prolonged deprivation of leucine or arginine can trigger a compensatory reactivation of mTORC1 that is dependent on PI3K/Akt signaling, highlighting a feedback mechanism between these pathways. nih.gov

AMP-activated Protein Kinase (AMPK) Pathway : AMPK is the cell's primary energy sensor, activated under conditions of low ATP. When active, AMPK generally inhibits anabolic processes to conserve energy, including the direct inhibition of mTORC1. efdeportes.com Some research suggests that leucine may activate mTORC1 in part by reducing AMPK activity, thereby removing this inhibitory brake. efdeportes.com

G-protein Coupled Receptor (GPCR) Signaling : Certain GPCRs that couple to Gαs proteins can increase intracellular levels of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). elifesciences.org PKA has been shown to potently inhibit mTORC1 activation by directly phosphorylating the mTORC1 component Raptor, demonstrating a direct link between GPCR signaling and the mTOR pathway. elifesciences.org

Contribution to Protein Turnover and Metabolism

Protein turnover, the balance between protein synthesis and degradation, is fundamental to cellular maintenance. The constituent amino acids of this compound, leucine and arginine, are powerful modulators of this process, primarily through their effects on mTORC1.

The stimulation of protein synthesis is one of the most well-characterized downstream effects of mTORC1 activation. frontiersin.org Leucine and arginine, by activating mTORC1, initiate a signaling cascade that directly enhances the translational machinery. efdeportes.comoup.com

Activated mTORC1 phosphorylates two key downstream effectors to promote the initiation phase of mRNA translation:

Ribosomal Protein S6 Kinase 1 (S6K1) : mTORC1-mediated phosphorylation activates S6K1. frontiersin.orgnih.gov Active S6K1 then phosphorylates several targets, including the ribosomal protein S6 (RPS6), which enhances the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) tracts, encoding ribosomal proteins and other components of the translation apparatus. oup.commdpi.com

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) : In its hypophosphorylated state, 4E-BP1 binds to and sequesters the cap-binding protein eIF4E, preventing the assembly of the eIF4F translation initiation complex. oup.commdpi.com mTORC1 phosphorylates 4E-BP1 at multiple sites, causing it to release eIF4E. nih.gov This allows eIF4E to assemble with eIF4G and eIF4A, forming the active eIF4F complex that recruits the 40S ribosomal subunit to the 5' cap of mRNA, a critical step for the translation of most cellular mRNAs. oup.com

The synergistic action of arginine and leucine can robustly activate this pathway, leading to increased protein synthesis and inhibition of protein breakdown, thereby promoting a net anabolic state. researchgate.net

| Effector Protein | Function When Activated/Inhibited by mTORC1 | Overall Effect on Protein Synthesis |

|---|---|---|

| S6 Kinase 1 (S6K1) | Activated by mTORC1 phosphorylation. It then phosphorylates targets like RPS6. frontiersin.orgnih.gov | Stimulates ribosome biogenesis and translation of specific mRNAs. oup.com |

| 4E-Binding Protein 1 (4E-BP1) | Inhibited by mTORC1 phosphorylation, causing it to release eIF4E. nih.gov | Promotes the assembly of the eIF4F translation initiation complex, enhancing global mRNA translation. oup.commdpi.com |

Beyond their direct role in signaling, the availability and metabolism of leucine and arginine can influence broader metabolic pathways. Studies on mouse embryonic stem cells have shown that the withdrawal of both leucine and arginine leads to a significant reduction in both glycolytic and oxidative metabolism. mdpi.com This indicates that these amino acids are not just building blocks but also crucial regulators of cellular energy flow. mdpi.com

Furthermore, the metabolic products of these amino acids can also act as signaling molecules. For example, a metabolite of leucine, acetyl-coenzyme A (AcCoA), has been shown to activate mTORC1 in some cell types by promoting the acetylation of the mTORC1 component Raptor, representing a feed-forward mechanism. nih.govnih.gov Arginine itself is a central node in metabolism, participating in the synthesis of nitric oxide, creatine, and polyamines, and is a key component of the urea (B33335) cycle for nitrogen waste detoxification. frontiersin.orgmums.ac.ir There is extensive metabolic crosstalk between the pathways of arginine, glutamine, and branched-chain amino acids like leucine, particularly in highly proliferative cells. frontiersin.org

Specific Enzymatic Reaction Mechanisms Involving this compound Motifs

While specific enzymatic reactions involving the complete this compound molecule are not extensively documented, the nature of its chemical bonds suggests potential interactions with several classes of enzymes. The structure consists of a phenolic acid (ferulic acid) linked to a dipeptide (Arg-Leu), implying that both esterases and peptidases could be involved in its synthesis or degradation.

Ferulic Acid Esterases (FAEs) : These enzymes are known to catalyze the cleavage of the ester bond between ferulic acid and polysaccharides in plant cell walls. researchgate.net This enzymatic release of ferulic acid is a key step in the biological processing of biomass. mdpi.com It is plausible that a similar type of esterase could be involved in either the synthesis (via a reverse hydrolysis reaction under specific conditions) or the degradation of this compound, cleaving the bond between the ferulic acid moiety and the dipeptide.

Peptidases/Proteases : The Arg-Leu bond is a standard peptide bond that would be a substrate for various peptidases. The specificity would depend on the enzymes present in a given biological system.

Decarboxylases and Dehydrogenases : The individual components of the molecule are substrates for various enzymes. For instance, Ferulic Acid Decarboxylase (FDC1) from yeast specifically catalyzes the nonoxidative decarboxylation of ferulic acid. osti.gov In another example, a D-arginine dehydrogenase from Pseudomonas aeruginosa was shown to use both D-arginine and D-leucine as substrates, and a single amino acid mutation in its active site (E246L) was sufficient to alter its catalytic properties and induce reactivity with molecular oxygen. nih.gov This highlights how enzymes can possess specific active sites capable of recognizing and acting upon arginine and leucine residues.

Polyphenol Oxidases (PPOs) : The ferulic acid component, as a phenolic compound, could also be a substrate for PPOs. murdoch.edu.au These enzymes catalyze the oxidation of phenols to quinones, which can then undergo further non-enzymatic reactions, suggesting a potential role in the modification or degradation of the this compound compound. murdoch.edu.au

Nucleophilic Attack and Inhibition Modes for Related Peptide Warheads

The inhibitory action of this compound is primarily attributed to its N-terminal formyl group, which functions as a "warhead" that targets the active site of certain proteases, particularly cysteine and serine proteases. chemrxiv.orgmdpi.com Peptide aldehydes are a well-established class of reversible, covalent inhibitors that mimic the tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov

The mechanism of inhibition involves a nucleophilic attack by the catalytic residue of the protease on the aldehyde carbon of the formyl group.

For Cysteine Proteases: The catalytic dyad, typically composed of a cysteine and a histidine residue, initiates the process. The histidine acts as a general base, abstracting a proton from the cysteine's sulfhydryl group. This generates a highly nucleophilic thiolate anion. chemrxiv.org This thiolate then attacks the electrophilic carbonyl carbon of the formyl group on this compound. This attack results in the formation of a covalent, yet reversible, hemithioacetal linkage between the inhibitor and the enzyme. chemrxiv.orgmdpi.com

For Serine Proteases: A similar mechanism occurs, involving the catalytic triad (B1167595) (serine, histidine, and aspartate). The histidine residue, stabilized by the aspartate, abstracts a proton from the serine's hydroxyl group. wikipedia.orgebi.ac.uk The activated serine oxygen then performs a nucleophilic attack on the aldehyde carbon of the inhibitor, forming a covalent hemiacetal. wikipedia.orgwou.edu

The stability of this enzyme-inhibitor complex is enhanced by interactions within the enzyme's active site. For instance, in many proteases, an "oxyanion hole," formed by backbone amide groups, stabilizes the negative charge that develops on the carbonyl oxygen of the aldehyde during the formation of the tetrahedral intermediate. chemrxiv.org The peptide portion of the inhibitor, Arg-Leu, dictates the specificity of the interaction by fitting into the corresponding substrate-binding pockets (S-pockets) of the protease. The arginine residue is expected to bind favorably in the S1 pocket of proteases that prefer basic residues, such as trypsin-like proteases, while the leucine residue would occupy the S2 pocket, which often accommodates large hydrophobic side chains. nih.govresearchgate.net

The covalent but reversible nature of the inhibition by peptide aldehydes like this compound makes them potent tools for studying enzyme mechanisms without permanently inactivating the enzyme. nih.gov

| Inhibitor Class | Warhead | Target Protease Class | Covalent Adduct | Key Catalytic Residue |

| Peptide Aldehyde | Aldehyde (-CHO) | Cysteine Proteases | Hemithioacetal | Cysteine |

| Peptide Aldehyde | Aldehyde (-CHO) | Serine Proteases | Hemiacetal | Serine |

| Michael Acceptors | α,β-unsaturated system | Cysteine Proteases | Thioether | Cysteine |

Catalytic Dynamics of Peptidases and Proteases with this compound Substrates

While the formyl group of this compound designates it as an inhibitor, its peptide backbone (Arg-Leu) is designed to mimic a natural substrate. Therefore, understanding how proteases recognize and process substrates containing the Arg-Leu sequence is crucial for elucidating the catalytic dynamics of their interaction with this compound. The kinetics of such interactions are often described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ). libretexts.orgpressbooks.publibretexts.org

Studies on the substrate specificity of various proteases have highlighted the importance of the amino acid residues at different positions (P sites) of the substrate, which bind to corresponding subsites (S pockets) of the enzyme. The Arg-Leu sequence corresponds to the P2-P1 or P3-P2 positions, depending on the protease and the rest of the substrate sequence.

Cathepsin B Specificity: Cathepsin B, a lysosomal cysteine protease, has been shown to have a strong preference for basic residues like Arginine (Arg) at its S1 pocket. rsc.orghzdr.de However, its S2 pocket demonstrates a broader specificity, accommodating hydrophobic amino acids. hzdr.de In studies using fluorogenic substrate libraries to map the P1 preferences of cathepsin B, sequences of the type Ac-Ala-Arg-Leu-P1-ACC were utilized. rsc.orgresearchgate.net While Arginine is a highly preferred natural amino acid at the P1 position for Cathepsin B, Leucine at P1 is also tolerated, though to a lesser extent. hzdr.de This suggests that a substrate with the Arg-Leu sequence would be recognized by cathepsin B, with the Arg likely occupying the S2 pocket and the Leu in the S1 pocket, although this arrangement might not be optimal compared to substrates with Arg at P1.

Furin Specificity: Furin, a proprotein convertase, is a serine protease with a stringent recognition motif, typically cleaving after a multi-basic sequence like Arg-X-Lys/Arg-Arg↓. acs.orglsuhsc.edu While the P1 position is dominated by Arginine, the upstream positions (P2, P3, P4) also play a critical role in substrate recognition. acs.orgplos.org Analysis of furin substrates has shown that hydrophobic residues like Leucine are favorable at the P5 position. nih.gov A model of a substrate interacting with furin shows a Ser-Leu sequence at the P1'-P2' positions, indicating that Leucine is accommodated in the prime-side pockets of the active site. lsuhsc.eduresearchgate.net Therefore, the Arg-Leu sequence in this compound would likely interact with the S-pockets of furin, contributing to its binding affinity, even if it doesn't represent the optimal cleavage sequence.

The interaction of this compound with a target protease is a dynamic process. Initially, the Arg and Leu side chains guide the inhibitor into the active site by binding to the S2 and S1 pockets, respectively (for a trypsin-like protease). This binding event positions the formyl "warhead" in close proximity to the catalytic nucleophile, facilitating the covalent modification described in the previous section. The efficiency of this process, and thus the inhibitory potency (often expressed as an inhibition constant, Kᵢ), is a function of both the binding affinity of the peptide portion and the reactivity of the aldehyde warhead.

Substrate Specificity of Cathepsin B at the P1 Position

The following table, adapted from studies on fluorogenic substrates with the general structure Ac-Ala-Arg-Leu-P1-ACC, illustrates the relative preference of human cathepsin B for different amino acids at the P1 position. rsc.orgresearchgate.net

| P1 Amino Acid | Relative Hydrolysis Rate (%) |

| Arg | 100 |

| Lys | >100 |

| Leu | <50 |

| Phe | <20 |

| Val | <10 |

Relative rates are normalized to the hydrolysis rate of the substrate with Arginine at the P1 position.

This data underscores that while Arg and Lys are strongly preferred at the P1 position of cathepsin B, other residues, including the hydrophobic amino acid Leucine, are tolerated, which is relevant for the binding of inhibitors that mimic different substrate sequences.

Structure Activity Relationship Sar Studies of Fa Arg Leu Oh and Its Analogues

Elucidation of Structural Determinants for Biochemical Affinity

The furanoyl group, an aromatic heterocycle, can participate in various non-covalent interactions. Studies on other furan-containing molecules show their capacity for hydrogen bonding and hydrophobic interactions within protein binding pockets. nih.govnih.gov The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, while the ring itself provides a surface for hydrophobic and aromatic stacking interactions. nih.govnih.gov

Table 1: Postulated Contributions of Structural Moieties in FA-Arg-Leu-OH to Biochemical Affinity

| Structural Moiety | Chemical Character | Potential Interactions | Contribution to Affinity |

|---|---|---|---|

| Furan-2-carbonyl (FA) | Aromatic, Heterocyclic | Hydrophobic, Hydrogen Bonds, π-π Stacking | Provides initial anchoring and specificity through interactions with hydrophobic and polar pockets. nih.govnih.gov |

| Arginine (Arg) | Basic, Positively Charged | Ionic Bonds, Hydrogen Bonds, Cation-π Interactions | Forms strong, specific electrostatic and hydrogen bond networks, crucial for high-affinity binding and selectivity. researchgate.netnih.gov |

| Leucine (B10760876) (Leu) | Aliphatic, Hydrophobic | Hydrophobic, van der Waals Forces | Engages with nonpolar pockets on the target protein, contributing to binding energy and stabilizing the complex. pnas.orgmdpi.com |

Impact of Amino Acid Residues on Functional Potency

The identity and arrangement of amino acid residues are paramount to the functional potency of peptides and peptidomimetics. In this compound, both the arginine and leucine residues play distinct and vital roles.

The arginine residue is frequently a key player in molecular recognition due to the unique properties of its guanidinium (B1211019) side chain. This group can engage in a diverse array of interactions, including multi-point hydrogen bonding (acting as a donor for up to five hydrogen bonds), strong electrostatic (ionic) interactions with negatively charged residues like aspartate or glutamate, and cation-π stacking with aromatic residues such as phenylalanine or tyrosine. researchgate.netnih.gov

The importance of arginine's specific structure is underscored by mutagenesis studies on various proteins. Replacing a critical arginine with a neutral residue like alanine (B10760859) often abolishes binding or enzymatic activity. researchgate.netuni-duesseldorf.de Even substitution with lysine, which also carries a positive charge, can significantly reduce binding affinity. nih.gov This demonstrates that the geometry and hydrogen-bonding potential of the guanidinium group, not merely the positive charge, are essential for optimal interaction and selectivity. nih.gov In the context of the binding protein AfProX, a network of amino acid side chains communicates the presence of a ligand to a critical arginine residue (Arg149), which in turn finalizes the high-affinity state and induces the conformational change necessary for tight binding. uni-duesseldorf.de

Table 2: Effect of Arginine Mutations on Binding Affinity in an Antibody Fragment Data adapted from a study on antibody A10, demonstrating the critical role of specific Arg residues for antigen binding. nih.gov

| Original Residue | Mutation | Effect on Affinity | Implication for Selectivity |

|---|---|---|---|

| Arginine-97 | Arg97Ala | Decreased Affinity | The arginine side chain is key for binding activity. |

| Arginine-100i | Arg100iAla | Significant Reduction in Affinity | Demonstrates the critical contribution of this specific arginine residue. |

| Arginine-100i | Arg100iLys | Reduced Affinity | Shows that a positive charge alone is insufficient; the guanidinium structure is crucial. |

For example, in a study on the antimicrobial peptide brevinin-1OS, the addition of a single leucine residue to the N-terminus resulted in a new analogue (B1OS-L) with approximately ten times stronger antibacterial and anticancer activity compared to the parent peptide. mdpi.com This enhancement is attributed to an increase in hydrophobicity, which often facilitates interaction with and disruption of microbial cell membranes. mdpi.commdpi.com Leucine is also known to play significant roles in metabolic regulation by stimulating signaling pathways that control protein synthesis and energy homeostasis. nih.gov

Table 3: Influence of Leucine Addition on Antimicrobial Activity (MIC in μM) Data adapted from a study on brevinin-1OS and its Leucine-modified analogues. mdpi.com

| Peptide | S. aureus | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|

| Brevinin-1OS (Parent) | 64 | 128 | >128 | >128 |

| B1OS-L (L-Leu added) | 4 | 8 | 16 | 32 |

| B1OS-D-L (D-Leu added) | 4 | 8 | 16 | 32 |

Conformational Flexibility and Molecular Recognition

Molecular recognition is the process by which molecules interact with specificity, a phenomenon that requires both chemical and geometric complementarity. ufmg.br For a flexible molecule like this compound, the ability to adopt various conformations is crucial for fitting into a specific binding site on a biological target. This flexibility arises from rotations around single bonds within the peptide backbone and the side chains of the amino acid residues.

Both arginine and leucine are considered to be conformationally flexible residues. researchgate.net A scale of side-chain flexibility among amino acids places arginine and leucine as more flexible than smaller or aromatic residues like tryptophan or phenylalanine. researchgate.net This inherent plasticity allows them to adapt their shape to optimize contacts within a binding pocket. Furthermore, both arginine and leucine are known to be strong promoters of alpha-helical structures, a common secondary structure motif in proteins, which could influence the peptide's preferred conformation when interacting with certain protein domains. wikipedia.org

The process of binding is often dynamic, involving conformational changes in both the ligand and the receptor—a concept known as "induced fit". researchgate.net The binding of a ligand can trigger structural rearrangements in the target protein, often stabilizing a specific conformation, such as a "closed" or active state. uni-duesseldorf.de The flexibility of this compound allows it to participate in this dynamic recognition process, sampling different shapes until it achieves the low-energy, high-complementarity state that characterizes a stable and specific molecular interaction.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Furan-2-carbonyl-Arginine-Leucine-Hydroxide | This compound |

| Furan-2-carbonyl-Arginine-Alanine-Hydroxide | FA-Arg-Ala-OH |

| Furan-2-carbonyl-Leucine-Alanine-Hydroxide | FA-Leu-Ala-OH |

| H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH | - |

| Brevinin-1OS | B1OS |

| Brevinin-1OS with L-Leucine added | B1OS-L |

| Brevinin-1OS with D-Leucine added | B1OS-D-L |

| Lysine | Lys |

| Alanine | Ala |

| Phenylalanine | Phe |

| Tyrosine | Tyr |

| Aspartate | Asp |

| Glutamate | Glu |

| Glycine | Gly |

| Methionine | Met |

| Isoleucine | Ile |

| Valine | Val |

| Threonine | Thr |

| Serine | Ser |

| Histidine | His |

| Asparagine | Asn |

| Glutamine | Gln |

| Cysteine | Cys |

| Tryptophan | Trp |

Advanced Computational and Biophysical Methodologies Applied to Fa Arg Leu Oh Research

Molecular Docking Investigations

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, such as FA-Arg-Leu-OH) when bound to a second (the receptor, typically a protein). scispace.com This technique is fundamental in structure-based drug design for identifying and optimizing potential pharmaceutical compounds. scispace.com The process involves preparing the 3D structures of both the ligand and the protein and using scoring functions to rank the possible binding poses based on their predicted affinity. scispace.com

Molecular docking simulations are employed to forecast the specific interactions between this compound and its target protein. These predictions identify the key amino acid residues within the protein's binding site that form stabilizing connections with the peptide. thesciencepublishers.comikm.org.my The analysis reveals various types of intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. ikm.org.my By understanding these binding modes, researchers can hypothesize about the mechanism of action. For instance, docking studies can show how the arginine (Arg) residue of the peptide might form hydrogen bonds with specific residues like asparagine or glutamine in the receptor, or how the leucine (B10760876) (Leu) residue could fit into a hydrophobic pocket. mdpi.com The output is often visualized as a 2D or 3D diagram, detailing the interacting residues and the nature of the bonds. ikm.org.mypreprints.org

The binding affinity is quantified by a docking score, typically expressed in kcal/mol, where a more negative value suggests a stronger interaction. researchgate.net

| Peptide Moiety | Interacting Protein Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| FA (Folic Acid) | Tyr355 | Hydrogen Bond | 1.93 |

| Arg (Guanidinium group) | Asp293 | Salt Bridge (Electrostatic) | 2.80 |

| Arg | Arg120 | Hydrogen Bond | 2.71 |

| Leu (Side Chain) | Val349 | Hydrophobic (Alkyl) | 4.91 |

| Leu (Side Chain) | Leu352 | Hydrophobic (Alkyl) | 5.30 |

During docking, the ligand (this compound) is typically treated as flexible, allowing for the rotation of its chemical bonds to find the most energetically favorable conformation within the protein's binding site. scispace.com Conformational analysis involves evaluating these different binding poses. researchgate.net The goal is to identify the lowest-energy structure, which is presumed to be the most stable and representative of the actual binding mode. scispace.com

This analysis is critical because peptides can be inherently flexible. mdpi.com The results are often ranked by scoring functions or by the root-mean-square deviation (RMSD) between different poses. scispace.com A successful docking run will yield a cluster of similar, low-energy conformations, providing confidence in the predicted binding mode. researchgate.net The analysis reveals how the peptide adapts its shape to fit the contours and chemical environment of the receptor's active site. nih.gov

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics (MD) simulations are frequently used to refine the static picture provided by docking. MD simulations compute the time-dependent behavior of a molecular system, offering detailed information on the fluctuations and conformational changes of the protein-ligand complex over time. biointerfaceresearch.comnih.gov This method provides a deeper understanding of the stability of the complex in a dynamic, solvated environment. preprints.org

MD simulations are a powerful tool for assessing the stability of the this compound-protein complex. tandfonline.com By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains securely in its binding pocket. biorxiv.org Key metrics are calculated from the simulation trajectory to quantify stability. preprints.org

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD value that plateaus suggests the complex has reached equilibrium and is structurally stable. nih.govtandfonline.com Conversely, a continuously increasing RMSD may indicate the complex is unstable. biorxiv.org

Radius of Gyration (Rg): This value indicates the compactness of the protein-ligand complex. A stable Rg value over the simulation time suggests the complex maintains its folded structure. tandfonline.com

| Metric | Average Value | Interpretation |

|---|---|---|

| RMSD (Protein Cα) | 1.9 Å | Indicates a stable and well-aligned molecular system. tandfonline.com |

| RMSD (Ligand) | 0.8 Å | Suggests the ligand remains stable within the binding pocket. biorxiv.org |

| Radius of Gyration (Rg) | 22.5 Å | Shows the complex remains compact throughout the simulation. tandfonline.com |

MD simulations excel at capturing the dynamic nature of proteins and ligands, revealing how their conformations change upon binding. acs.org This assessment is crucial for understanding how the binding of this compound might induce functional changes in the target protein. biointerfaceresearch.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue (or atom) to identify its fluctuation around its average position during the simulation. tandfonline.comscispace.com High RMSF values indicate regions of high flexibility, such as loops, while low values correspond to more rigid or stable regions, like alpha-helices or beta-sheets. biointerfaceresearch.combiorxiv.org Analysis of RMSF can show if the binding of this compound causes specific regions of the protein, such as the binding site, to become more rigid and stable. biointerfaceresearch.com

For a molecule like this compound, which contains both charged (Arg) and hydrophobic (Leu) residues, understanding its behavior at biological interfaces, such as cell membranes, is critical. MD simulations can be used to model the interaction of the peptide with a lipid bilayer. researchgate.net These simulations can shed light on how this compound might anchor to or transport across a cell membrane. nih.gov

Studies have shown that arginine residues can interact favorably with the negatively charged polar heads of membrane lipids, potentially facilitating the association of a peptide with the membrane surface. researchgate.net MD simulations can model this process, showing the orientation of the peptide at the water-lipid interface and calculating the energy barriers associated with its translocation across the membrane, providing a theoretical basis for its transport mechanism. nih.gov

Spectroscopic Characterization (e.g., FT-IR in SAR studies of analogues)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique widely used for the structural elucidation of peptides and their analogues. biosynth.com This method is particularly sensitive to the conformational changes in the peptide backbone and the nature of its constituent amino acid side chains, making it an invaluable tool in Structure-Activity Relationship (SAR) studies. biosynth.comfrontiersin.org By analyzing the vibrational spectra of a molecule, researchers can identify key functional groups and deduce information about secondary structure and intermolecular interactions, such as hydrogen bonding. libretexts.org

In the context of this compound and its analogues, FT-IR spectroscopy allows for the characterization of the peptide backbone through the analysis of characteristic amide bands. The primary regions of interest in the infrared spectrum for peptides are the Amide I, Amide II, and Amide III bands. researchgate.net

Amide I (1600-1700 cm⁻¹): This band originates mainly from the C=O stretching vibration of the amide group. researchgate.net Its frequency is highly sensitive to the peptide's secondary structure (α-helix, β-sheet, random coil) and hydrogen bonding patterns. frontiersin.org For instance, a peak around 1655 cm⁻¹ is often associated with the amide carbonyl, while a peak at a higher wavenumber like 1666 cm⁻¹ can correspond to a carbamate (B1207046) carbonyl if a protecting group is present. researchgate.net

Amide II (1500-1600 cm⁻¹): This band arises from a combination of the N-H in-plane bending and C-N stretching vibrations. researchgate.net Its position can also provide information about the conformational state of the peptide.

Amide III (1200-1400 cm⁻¹): This is a more complex band resulting from a mixture of C-N stretching, N-H bending, and other vibrations. chemimpex.com

SAR studies on analogues of the related dipeptide Leu-Arg provide insight into the spectral features that can be expected for this compound. For example, the FT-IR spectrum of L-Leu-Lys-OH, an analogue where arginine is replaced by lysine, shows distinct Amide I and Amide II bands. cymitquimica.com The specific wavenumbers of these bands are crucial for confirming the synthesis of the target molecule and for comparing structural changes across a series of analogues.

For this compound, the "FA" moiety, which contains a furan (B31954) ring, would also contribute to the FT-IR spectrum. chemimpex.comchemimpex.com The vibrations associated with the furan ring (C-O-C stretching, C=C stretching, and C-H bending) would appear in the fingerprint region of the spectrum, providing a unique signature for this N-terminal modification. The presence of the bulky and basic guanidinium (B1211019) group of arginine and the hydrophobic isobutyl group of leucine will also influence the vibrational modes.

Detailed research findings from FT-IR analysis are typically presented in data tables, allowing for a systematic comparison of spectral features across different analogues. This comparative analysis is fundamental to establishing a correlation between the chemical structure and the biological activity of the compounds.

Below is an interactive data table summarizing the characteristic FT-IR absorption bands relevant for the analysis of this compound and its analogues, based on established data for peptides.

| Vibrational Band | Frequency Range (cm⁻¹) | Assignment | Structural Significance |

| Amide I | 1600-1700 | Primarily C=O stretching of the peptide bond. researchgate.net | Highly sensitive to secondary structure (e.g., α-helix, β-sheet) and hydrogen bonding. frontiersin.org |

| Amide II | 1500-1600 | Coupling of N-H in-plane bending and C-N stretching. researchgate.net | Provides information on the peptide conformation and hydrogen bonding environment. |

| Amide III | 1200-1400 | Complex mode involving C-N stretching and N-H bending. chemimpex.com | Also sensitive to local conformation. |

| Arginine Side Chain | ~1670 & ~1600 | C=N stretching and NH₂ scissoring of the guanidinium group. | Confirms the presence and vibrational environment of the arginine residue. |

| Furan Ring | ~1580, ~1500, ~1015 | C=C stretching, ring stretching, C-O-C asymmetric stretching. | Characteristic vibrations confirming the presence of the N-terminal furan-containing moiety. |

| Carboxyl OH | 2500-3300 (broad) | O-H stretching of the C-terminal carboxylic acid. | Indicates the presence of the free carboxyl group, often involved in strong hydrogen bonding. |

| C-H Stretching | 2850-3000 | Symmetric and asymmetric stretching of CH, CH₂, and CH₃ groups. | Relates to the aliphatic side chains of leucine and arginine. |

Applications in Biochemical Probe Development and Target Identification

Design and Synthesis of Activity-Based Probes (ABPs) Utilizing FA-Arg-Leu-OH Scaffolds

Activity-based probes (ABPs) are small molecules designed to covalently and irreversibly bind to the active site of a specific enzyme. stanford.edu This interaction allows for the detection and measurement of enzyme activity. The peptide sequence of this compound can be incorporated into the design of ABPs to confer selectivity for certain enzymes.

Fluorescent probes are a type of ABP that includes a fluorescent dye. innovations-report.com When the probe binds to its target enzyme, it emits a fluorescent signal, allowing researchers to visualize and quantify enzyme activity. The this compound sequence can be used to create fluorescent probes that selectively target specific enzymes. For example, a library of fluorogenic substrates with the general structure Ac-Ala-Arg-Leu-P1-ACC, where ACC is a fluorescent tag, has been used to probe the specificity of enzymes like factor XIa. bizgeniusapp.comacs.org

In one application, a specialized probe molecule was developed to create high-resolution, three-dimensional images of enzyme activity in whole organs. innovations-report.com This probe consists of a fluorescent dye (BODIPY), an "anchoring unit," and an amino acid group. In the presence of the target enzyme, the amino acid is cleaved, activating the anchor which then attaches the fluorescent dye to the surrounding tissue. innovations-report.com This prevents the probe from being washed out during the tissue clearing process, enabling detailed imaging. innovations-report.com

| Probe Type | Target Enzyme | Application |

| Fluorogenic Substrate | Aminopeptidase N (APN) | 3D imaging of enzyme activity in cleared organs innovations-report.com |

| Fluorogenic Substrate Library | Factor XIa | Probing substrate specificity bizgeniusapp.comacs.org |

| Quenched Activity-Based Probe (qABP) | Cathepsin S | Dual-color imaging studies stanford.edu |

In addition to fluorescent tags, radioactive isotopes can be attached to probes for molecular imaging techniques like Positron Emission Tomography (PET). mdpi.com These radiolabeled probes allow for non-invasive imaging of biological processes in living organisms. nih.gov The development of radiopharmaceuticals targeting specific antigens, such as prostate-specific membrane antigen (PSMA), has become crucial for the diagnosis and treatment of diseases like prostate cancer. nih.gov

Radiolabeling strategies for peptides can involve radiohalogens (e.g., fluorine-18) or radiometals (e.g., gallium-68, lutetium-177). mdpi.com For instance, 68Ga-labeled PSMA PET has shown high sensitivity and specificity for detecting prostate cancer lesions. nih.gov Similarly, peptides labeled with 177Lu are used in therapeutic applications. nih.gov The design of these probes often involves a chelating agent to securely bind the radiometal to the peptide. mdpi.com

| Isotope | Application | Imaging Modality |

| Gallium-68 (68Ga) | Diagnosis of prostate cancer | PET nih.gov |

| Lutetium-177 (177Lu) | Treatment of metastatic castration-resistant prostate cancer | Endoradiotherapy nih.gov |

| Fluorine-18 (18F) | General PET imaging | PET mdpi.com |

| Indium-111 (111In) | In vivo evaluation of nanocrystals | SPECT/CT nih.gov |

Identification of Molecular Targets and Binding Interfaces

Understanding how molecules interact is fundamental to drug discovery and development. The specific arrangement of amino acids in a peptide determines its binding affinity and reactivity with molecular targets like receptors and enzymes. mdpi.com this compound can be used to investigate these interactions and identify the precise binding sites.

The interaction between the cytokine Macrophage Migration Inhibitory Factor (MIF) and the chemokine receptor CXCR4 is implicated in inflammatory and cardiovascular diseases. researchgate.net Research has shown that MIF binds to CXCR4, triggering cellular responses. mdpi.comfrontiersin.org

Scientists have used techniques like peptide spot-array technology and site-directed mutagenesis to pinpoint the regions of MIF responsible for binding to CXCR4. researchgate.netnih.gov These studies identified a three-amino acid sequence, Arg-Leu-Arg (RLR), as a critical component of the binding interface. researchgate.netmdpi.com This RLR region, in conjunction with other structural motifs, controls the binding of MIF to CXCR4. researchgate.net Understanding this specific interaction is crucial for designing drugs that can selectively block the MIF/CXCR4 pathway. researchgate.netnih.gov

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. wikipedia.orgunacademy.com It is composed of a binding site, which holds the substrate, and a catalytic site, which performs the reaction. wikipedia.orgunacademy.com Mapping the active site involves identifying the specific amino acid residues that are crucial for substrate binding and catalysis. researchgate.net

Activity-based probes are valuable tools for this purpose. By designing probes with variations in their peptide sequence, researchers can determine the preferred amino acids at different positions within the enzyme's active site. acs.org For example, a library of fluorogenic substrates was used to map the S2 subsite of rhodesain, a protease from Trypanosoma brucei rhodesiense, revealing why it cannot cleave substrates with an arginine at the P2 position. researchgate.net This detailed knowledge of the active site architecture allows for the design of highly selective inhibitors that target a specific enzyme without affecting others, which is a key goal in drug development. acs.org

Q & A

Basic Research Questions

Q. What are the most reliable protocols for synthesizing FA-Arg-Leu-OH, and how can purity be ensured during solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Optimize SPPS using Fmoc-chemistry with HBTU/HOBt activation. Monitor coupling efficiency via Kaiser tests and purify via reverse-phase HPLC (RP-HPLC) with a C18 column (acetonitrile/water gradient). Validate purity using mass spectrometry (MS) and analytical HPLC (>95% purity threshold) . For reproducibility, document resin swelling times, deprotection cycles, and cleavage conditions (e.g., TFA cocktail ratios) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting data between methods be resolved?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 7.3–8.5 ppm for Fmoc protons) and MS for molecular weight validation. Use RP-HPLC retention times to assess purity. If discrepancies arise (e.g., MS shows correct mass but HPLC indicates impurities), re-examine sample preparation for aggregation artifacts or adjust mobile-phase pH to resolve co-elution issues .

Q. How can researchers design experiments to study the biological activity of this compound in vitro, such as its role in enzyme inhibition or cell signaling?

- Methodological Answer: Use enzyme kinetics assays (e.g., fluorogenic substrates) to measure inhibition constants (Ki). For cell-based studies, employ dose-response curves (1–100 µM range) and controls (e.g., scrambled peptide). Validate target engagement via Western blotting for downstream signaling proteins (e.g., phosphorylation status). Replicate experiments in triplicate and apply ANOVA for statistical significance .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported solubility or stability data for this compound under physiological conditions?

- Methodological Answer: Perform stability studies in PBS (pH 7.4) at 37°C with LC-MS monitoring. If degradation occurs, test additives (e.g., antioxidants, cryoprotectants) or modify storage conditions (lyophilization vs. aqueous stock). For solubility conflicts, use dynamic light scattering (DLS) to detect aggregates and compare solvent systems (e.g., DMSO vs. saline) .

Q. How can computational modeling (e.g., molecular dynamics) predict this compound interactions with biological targets, and what validation experiments are essential?

- Methodological Answer: Simulate peptide-receptor binding using software like GROMACS or AutoDock. Focus on arginine’s guanidinium group for electrostatic interactions and leucine’s hydrophobicity for pocket fitting. Validate predictions via surface plasmon resonance (SPR) for binding affinity or X-ray crystallography for structural resolution. Cross-reference with mutagenesis studies (e.g., alanine scanning) .

Q. What systematic approaches integrate this compound research into broader literature reviews on peptide-based therapeutics? **

- Methodological Answer: Use PRISMA guidelines for literature screening. Categorize studies by peptide design (e.g., cyclization, D-amino acid substitutions), biological targets, and assay types. Employ citation management tools (e.g., Zotero) to track themes like bioavailability or toxicity. Highlight gaps (e.g., lack of in vivo data) to justify novel experiments .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer: Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. Account for population variability using mixed-effects models. Include normalization to housekeeping genes/proteins and report confidence intervals .

Q. What steps ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer: Maintain consistent resin loading (0.2–0.5 mmol/g), optimize stirring rates for large-scale reactors, and validate batch-to-batch consistency via MS and HPLC. Document deviations (e.g., temperature fluctuations during cleavage) in supplementary materials .

Ethical & Reporting Standards

Q. How can researchers avoid inadvertent plagiarism when citing prior work on this compound in grant proposals or manuscripts?

- Methodological Answer: Use plagiarism-detection software (e.g., iThenticate) and adhere to discipline-specific citation norms (e.g., ACS style). Paraphrase methods while crediting original authors. For overlapping data, obtain permissions and use quotation marks for verbatim text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.